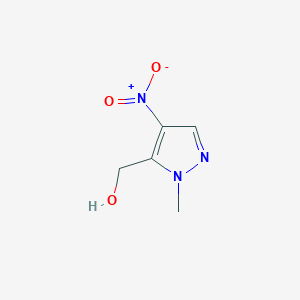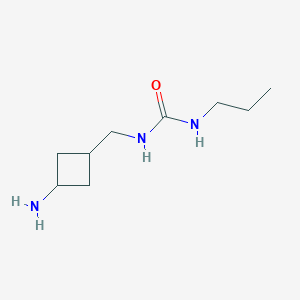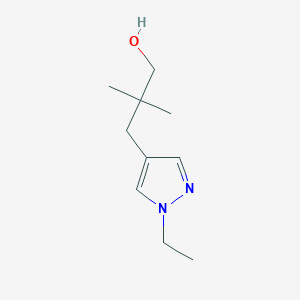
3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a dimethylpropan-1-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) and favorable catalytic activity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to enhance the function of the N-methyl-D-aspartate (NMDA) receptor by increasing synaptic glycine levels. This potentiation of NMDA receptor function is beneficial in the treatment of cognitive deficits and negative symptoms of schizophrenia .
Comparaison Avec Des Composés Similaires
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(4-Chlorophenyl)-1H-pyrazol-4-yl)propan-1-ol
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
Comparison: Compared to its similar compounds, 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-ol exhibits unique properties due to the presence of the ethyl group and the dimethylpropan-1-ol moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3-(1-ethylpyrazol-4-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H18N2O/c1-4-12-7-9(6-11-12)5-10(2,3)8-13/h6-7,13H,4-5,8H2,1-3H3 |
Clé InChI |
MTVKQEHDUKXYEH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)CC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


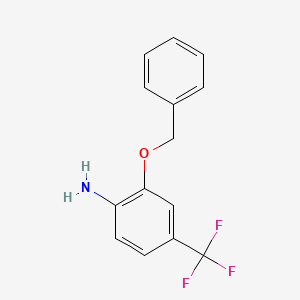


![3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13623759.png)

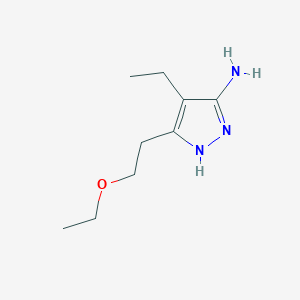
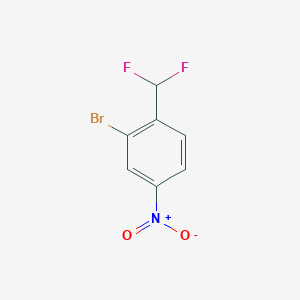
![Ethyl1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B13623779.png)
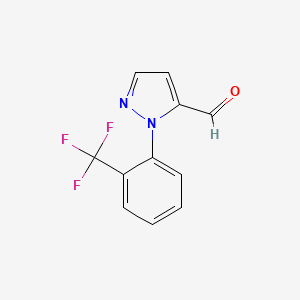
![4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)
![[1,1'-Bi(cyclopentane)]-1-amine](/img/structure/B13623786.png)
